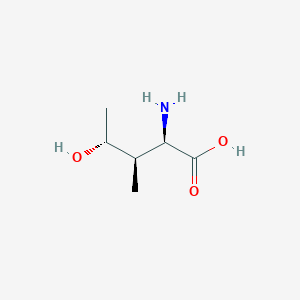
4-Hydroxy isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxy isoleucine can be synthesized through various methods. One common approach involves the fermentation process using Bacillus thuringiensis, which isolates the L-isoleucine dioxygenase gene . This method has been shown to yield a higher quantity of this compound compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often involves multi-stage counter-current extraction techniques to optimize the yield and pharmacological strength of the compound . High-performance thin-layer chromatography (HPTLC) is used for the quantitative determination of this compound in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism
Mecanismo De Acción
4-Hydroxy isoleucine exerts its effects primarily by enhancing glucose-induced insulin release . This action is glucose-dependent, meaning it potentiates insulin secretion only at higher glucose concentrations . The compound acts directly on the islets of Langerhans in the pancreas, stimulating insulin release without affecting other pancreatic cells . Additionally, it has been shown to improve insulin sensitivity by modulating signaling pathways such as Akt phosphorylation and reducing the activation of stress-related kinases .
Comparación Con Compuestos Similares
L-Isoleucine: A branched-chain amino acid that serves as a precursor to 4-Hydroxy isoleucine.
Valine: Similar in structure to isoleucine and leucine but differs in its metabolic pathways and effects.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct biochemical properties, particularly its insulinotropic activity . This makes it a valuable compound in the treatment of metabolic disorders such as type 2 diabetes mellitus .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |
Clave InChI |
OSCCDBFHNMXNME-VPENINKCSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |
SMILES canónico |
CC(C(C)O)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
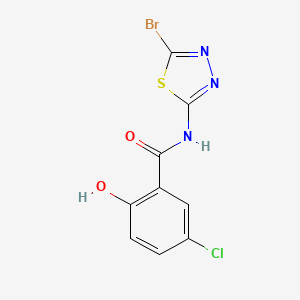
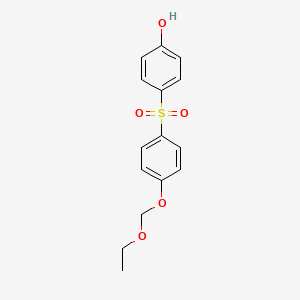
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
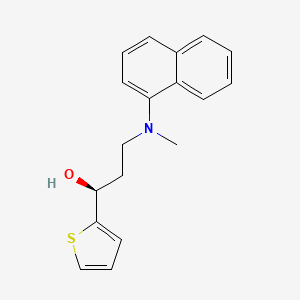


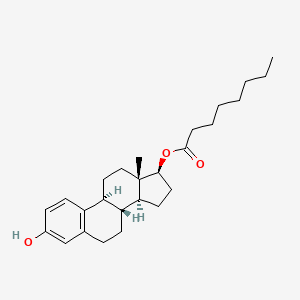
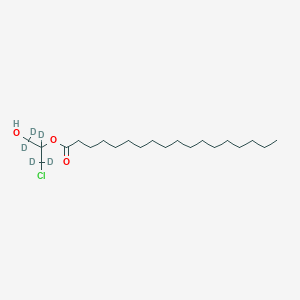
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)

![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
